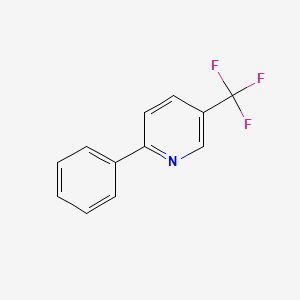

2-Phenyl-5-(trifluoromethyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)10-6-7-11(16-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKACHUDGNZNGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459095 | |

| Record name | 2-phenyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188527-56-2 | |

| Record name | 2-phenyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Classical and Contemporary Synthetic Routes

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forging C(sp2)-C(aryl) bonds, providing efficient access to 2-Phenyl-5-(trifluoromethyl)pyridine and its derivatives. libretexts.org

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. libretexts.org For the synthesis of this compound, a common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with phenylboronic acid.

The catalytic cycle generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a palladium(0) complex undergoes oxidative addition with the pyridyl chloride to form a palladium(II) species. This is followed by transmetalation, where the phenyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the desired this compound product and regenerates the palladium(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Halides This table presents generalized conditions typical for the Suzuki-Miyaura coupling of aryl halides, applicable to the synthesis of this compound.

| Component | Example | Role |

| Pyridyl Halide | 2-chloro-5-(trifluoromethyl)pyridine | Electrophile |

| Boron Reagent | Phenylboronic acid | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active metal center |

| Ligand | PPh₃, Buchwald ligands | Stabilizes catalyst, facilitates cycle |

| Base | K₂CO₃, KF, NaOtBu | Activates boron reagent |

| Solvent | Dioxane, Toluene, Water | Reaction medium |

Cross-Coupling Reactions for C(sp2)-C(aryl) Bond Formation

Other Transition Metal-Mediated Coupling Approaches

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are instrumental in synthesizing phenylpyridine structures. C-H activation has emerged as a powerful strategy, allowing for the direct arylation of the pyridine (B92270) C-H bond, thus offering a more atom-economical route that avoids pre-functionalization of the pyridine ring. rsc.orgresearchgate.net This approach involves the use of a directing group, often the pyridine nitrogen itself, to guide the palladium catalyst to a specific C-H bond for functionalization. rsc.org Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has also been successfully developed, indicating the versatility of these catalytic systems. rsc.org

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of this compound. Pyridine rings bearing leaving groups (such as halogens) at the 2- or 4-positions are susceptible to nucleophilic attack. quimicaorganica.org The reaction is further facilitated by the presence of strong electron-withdrawing groups, such as the trifluoromethyl group at the 5-position, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

In this context, a potent nucleophile, such as a phenyllithium (B1222949) or phenyl Grignard reagent, can attack 2-chloro-5-(trifluoromethyl)pyridine at the C-2 position, displacing the chloride ion in an addition-elimination mechanism. quimicaorganica.org The selectivity of these reactions can be influenced by reaction conditions and the nature of the nucleophile. rsc.org

Amide derivatives of this compound are of significant interest in medicinal chemistry. The synthesis of these derivatives can be achieved through standard amidation protocols. For instance, if a carboxylic acid functional group is present on either the phenyl or pyridine ring of the core structure, it can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and subsequently reacted with an appropriate amine to form the corresponding amide. researchgate.net

Conversely, an amino-functionalized this compound can react with an acyl chloride or acid anhydride (B1165640) to yield the amide. researchgate.net More advanced techniques involve the activation of inert amide bonds using reagents like trifluoromethanesulfonic anhydride (Tf₂O), which converts the amide into a highly electrophilic intermediate capable of undergoing further transformations to build complex heterocyclic systems. tcichemicals.com

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a key method for forming carbon-nitrogen bonds. This reaction is highly relevant for synthesizing N-aryl derivatives starting from precursors like 2-bromo-5-(trifluoromethyl)pyridine (B156976). uni.lusigmaaldrich.com In this process, 2-bromo-5-(trifluoromethyl)pyridine is coupled with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

This methodology allows for the synthesis of a wide array of 2-amino-5-(trifluoromethyl)pyridine derivatives, which are important intermediates for pharmaceuticals and agrochemicals. The reaction is valued for its broad substrate scope and tolerance of various functional groups. beilstein-journals.org

Table 2: Typical Conditions for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) This table presents generalized conditions for the Buchwald-Hartwig amination, applicable to the derivatization of 2-bromo-5-(trifluoromethyl)pyridine.

| Component | Example | Role |

| Aryl Halide | 2-bromo-5-(trifluoromethyl)pyridine | Electrophile |

| Amine | Primary or secondary amines | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active metal center |

| Ligand | BINAP, XPhos, P(t-Bu)₃ | Facilitates catalytic cycle |

| Base | NaOtBu, K₃PO₄ | Amine deprotonation, halide scavenging |

| Solvent | Toluene, Dioxane | Reaction medium |

Pyridine Ring Construction Strategies from Trifluoromethylated Building Blocks

A primary strategy for synthesizing the this compound scaffold involves building the pyridine ring using smaller, readily available molecules that already contain the essential trifluoromethyl group. This bottom-up approach allows for precise placement of the functional groups on the resulting heterocyclic core.

Key trifluoromethylated building blocks used in these pathways include:

Ethyl 2,2,2-trifluoroacetate researchoutreach.org

2,2,2-Trifluoroacetyl chloride researchoutreach.org

Ethyl 4,4,4-trifluoro-3-oxobutanoate researchoutreach.orgjst.go.jp

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one researchoutreach.orggoogle.com

A modular and highly regioselective approach for the synthesis of fluorinated pyridines involves the reductive cyclization of O-acyl oximes. acs.org This transition-metal-free method utilizes an ammonium (B1175870) iodide (NH4I)-based reductive system to promote the cleavage of the N–O bond in the oxime. acs.org This strategy is particularly useful for assembling polysubstituted pyridines with broad functional group tolerance. acs.org

A representative synthesis, while for a related compound, illustrates the mechanism. The reaction of acetophenone (B1666503) O-acetyl oxime with 1,1,1-trifluoro-4,4-bis(dimethylamino)but-3-en-2-one in the presence of ammonium iodide and sodium dithionite (B78146) (Na2S2O4) at 80°C leads to the formation of a substituted trifluoromethylpyridine. orgsyn.org This method demonstrates a pathway to construct the pyridine ring by forming C-C and C-N bonds in a controlled manner, initiated by the reductive cleavage of the oxime.

| Methodunfold_more | Key Reagentsunfold_more | Key Featuresunfold_more |

|---|---|---|

| Cyclo-condensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Enamines, Ammonia | Builds pyridine ring from acyclic CF3-containing precursors. nih.govjst.go.jp |

| Reductive Cyclization | O-Acyl Oximes, NH4I, Na2S2O4 | Transition-metal-free, modular, and highly regioselective. acs.org |

Direct Trifluoromethylation and Halogen Exchange Strategies

An alternative to building the pyridine ring from scratch involves modifying an existing phenylpyridine or a suitable pyridine derivative. These methods include direct C-H trifluoromethylation or, more commonly, a two-step process involving halogenation followed by a halogen exchange or a cross-coupling reaction.

Direct trifluoromethylation can be achieved using trifluoromethyl active species, such as trifluoromethyl copper, which can introduce the CF3 group directly onto the pyridine ring. evitachem.com Hypervalent iodine reagents, like Togni's reagent, are also employed for electrophilic trifluoromethylation. smolecule.com Another approach is the direct C-H trifluoromethylthiolation of 2-phenylpyridine (B120327), which functionalizes the molecule at a specific C-H bond. researchgate.net

A more established industrial method is the halogen exchange strategy. nih.gov This typically starts with a precursor like 2-chloro-5-(trichloromethyl)pyridine. The trichloromethyl (-CCl3) group is converted to a trifluoromethyl (-CF3) group via a fluorine exchange reaction, often using hydrogen fluoride (B91410) (HF) as the fluorinating agent. google.com This reaction is conducted under superatmospheric pressure and at elevated temperatures (e.g., 150°C to 250°C) in the presence of a metal halide catalyst such as anhydrous iron(III) chloride (FeCl3). google.com Once 2-chloro-5-(trifluoromethyl)pyridine is formed, the phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with an arylboronic acid. evitachem.com

Optimization of Reaction Parameters and Conditions for Enhanced Efficiency

The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters. Key factors that are manipulated to enhance efficiency include temperature, solvent choice, and the selection of catalysts and ligands.

Temperature is a critical parameter in the synthesis of pyridines. For instance, in halogen exchange reactions to form the trifluoromethyl group from a trichloromethyl precursor, temperatures are typically maintained between 150°C and 250°C. google.com For cyclo-condensation reactions, the initial condensation may be performed at low temperatures (-20°C to 35°C), while the subsequent cyclization step often requires heating (45°C to 150°C). google.com However, prolonged heating at higher temperatures can sometimes lead to an increase in the formation of undesired self-condensation byproducts. researchgate.net

The choice of solvent significantly influences reaction outcomes. In multicomponent reactions for pyridine synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) have been shown to enhance the formation of the desired nonsymmetric product compared to lower polarity solvents like toluene. researchgate.net Conversely, polar protic solvents such as water or methanol (B129727) can lead to complex mixtures and incomplete reactions. researchgate.net In halogen exchange fluorinations of halopyridines, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) are commonly employed. google.com

The catalyst is fundamental to many synthetic routes. In halogen exchange fluorination, metal halide catalysts such as FeCl3, FeF3, or SnCl4 are used in catalytic amounts (typically 1 to 10 mole percent) to facilitate the conversion of -CCl3 to -CF3. google.com

For cross-coupling reactions that introduce the phenyl group onto the trifluoromethylated pyridine core, palladium-based catalysts are widely used. evitachem.com The efficiency of these catalytic systems can be further tuned by the choice of ligands. In related copper-catalyzed reactions, for example, the selection of phosphine ancillary ligands, such as triphenylphosphine (B44618) (PPh3) versus bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), has a marked impact on the catalytic activity of the metal center. researchgate.net The steric and electronic properties of the ligand can influence the stability of the catalytic intermediates and the rate of the desired transformation.

| Parameterunfold_more | Conditionunfold_more | Effect on Synthesisunfold_more |

|---|---|---|

| Temperature | 150°C - 250°C | Optimal range for halogen exchange (-CCl3 to -CF3). google.com |

| Temperature | 45°C - 150°C | Typical range for cyclization step in ring construction. google.com |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Enhances formation of desired product in multicomponent and halogen exchange reactions. researchgate.netgoogle.com |

| Solvent | Nonpolar (e.g., Toluene) | Effective for cyclo-condensation pathways. google.com |

| Catalyst | Metal Halides (e.g., FeCl3) | Catalyzes halogen exchange for -CF3 group formation. google.com |

| Catalyst | Palladium Complexes | Used for cross-coupling reactions to introduce the phenyl group. evitachem.com |

| Ligand | Phosphine Ligands (e.g., PPh3, dppe) | Modulates activity and selectivity of metal catalysts. researchgate.net |

Mechanistic Investigations of Synthesis Pathways

The formation of the C-C bond between the phenyl and pyridine rings in this compound is typically facilitated by a palladium catalyst. The most probable synthetic route involves the Suzuki-Miyaura coupling of a halopyridine (such as 2-chloro-5-(trifluoromethyl)pyridine or 2-bromo-5-(trifluoromethyl)pyridine) with phenylboronic acid. The generally accepted mechanism for this transformation proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.

The catalytic cycle for the Suzuki-Miyaura synthesis of this compound can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: In this step, the phenyl group from the phenylboronic acid (or its corresponding boronate ester) is transferred to the Pd(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can be complex and is influenced by the nature of the ligands, solvent, and base.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diaryl-Pd(II) complex. This step forms the C-C bond of the desired this compound product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The following table provides a hypothetical but representative energy profile for the key steps in the catalytic cycle for the synthesis of this compound via a Suzuki-Miyaura coupling, based on DFT studies of similar aryl-aryl couplings.

| Step | Description | Key Species | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| - | Initial Reactants | Pd(0)L2 + Aryl-X + Aryl'-B(OH)2 | 0.0 |

| 1 | Oxidative Addition | TSOA | +15.2 |

| - | Pd(II) Intermediate | [Aryl-Pd(II)(X)L2] | -5.8 |

| 2 | Transmetalation | TSTM | +12.5 |

| - | Diaryl-Pd(II) Intermediate | [Aryl-Pd(II)(Aryl')L2] | -10.3 |

| 3 | Reductive Elimination | TSRE | +8.7 |

| - | Final Product + Catalyst | Aryl-Aryl' + Pd(0)L2 | -25.1 |

The stability and reactivity of the intermediates and the energy barriers of the transition states are critical in determining the efficiency of the catalytic cycle.

Pd(0) Resting State: The active catalyst is a Pd(0) species, often stabilized by phosphine ligands. The choice of ligand is crucial as it influences both the steric and electronic properties of the catalyst, thereby affecting the rates of the individual steps in the cycle.

Oxidative Addition Transition State (TSOA): This is a high-energy transition state where the C-X bond of the halopyridine is breaking and new Pd-C and Pd-X bonds are forming. The energy of this transition state is highly dependent on the nature of the halide and the electron density at the palladium center.

Pd(II) Intermediate ([Aryl-Pd(II)(X)L2]): This is a relatively stable intermediate. Its structure and stability are influenced by the ligands and the halide. The lability of the halide in this complex can impact the subsequent transmetalation step.

Transmetalation Transition State (TSTM): The geometry of this transition state can vary. It generally involves the coordination of the boronate to the palladium center, followed by the transfer of the aryl group. The energy barrier for this step is sensitive to the base and solvent used.

Diaryl-Pd(II) Intermediate ([Aryl-Pd(II)(Aryl')L2]): This intermediate precedes the final product-forming step. For reductive elimination to occur, the two aryl groups must be in a cis orientation on the square planar palladium complex. If they are trans, a cis-trans isomerization must occur, which can represent an additional energy barrier.

Reductive Elimination Transition State (TSRE): This transition state involves the concerted formation of the new C-C bond and the reduction of Pd(II) to Pd(0). The energy of this transition state is influenced by the steric hindrance between the two coupling partners and the electronic properties of the ligands.

The following table summarizes the key characteristics of the intermediates and transition states in a plausible Suzuki-Miyaura synthesis of this compound.

| Species | Type | Key Structural Features | Factors Influencing Stability/Energy |

|---|---|---|---|

| [Aryl-Pd(II)(X)L2] | Intermediate | Square planar Pd(II) with aryl and halide ligands | Nature of halide (X), phosphine ligands (L), electronic effects of the trifluoromethyl group |

| TSOA | Transition State | Elongated C-X bond, forming Pd-C and Pd-X bonds | Strength of the C-X bond, nucleophilicity of the Pd(0) catalyst |

| [Aryl-Pd(II)(Aryl')L2] | Intermediate | Square planar Pd(II) with two aryl ligands, often requiring a cis conformation for elimination | Steric hindrance between aryl groups and ligands, electronic effects of substituents |

| TSTM | Transition State | Coordination of the boronate to the Pd(II) center, facilitating aryl transfer | Strength of the base, solvent polarity, nature of the boron substituent |

| TSRE | Transition State | Distorted square planar geometry with incipient C-C bond formation | Electron-donating/withdrawing nature of the aryl groups and ligands |

Reactivity and Derivatization Chemistry of the Pyridine Nucleus and Phenyl Substituent

Electrophilic Aromatic Substitution on the Phenyl Moiety

Electrophilic aromatic substitution (SEAr) on the phenyl ring of 2-Phenyl-5-(trifluoromethyl)pyridine is challenging due to strong deactivating effects. The pyridine (B92270) nitrogen atom exerts an electron-withdrawing inductive effect and a deactivating resonance effect on the attached phenyl ring. This deactivation is further intensified by the trifluoromethyl group on the pyridine ring. Under typical acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) species. rsc.org This positive charge dramatically increases the electron-withdrawing power of the heterocyclic substituent, further deactivating the phenyl ring to electrophilic attack. rsc.org

Kinetic studies on the nitration of the parent 2-phenylpyridine (B120327) confirm that the reaction proceeds on the protonated (conjugate acid) form. rsc.org The pyridinium group acts as a strong deactivating meta-director. Therefore, any successful electrophilic substitution on the phenyl ring of this compound would be expected to proceed slowly, require harsh reaction conditions, and yield predominantly the meta-substituted product.

| Reaction | Expected Reactivity | Predicted Major Product Regioisomer | Rationale |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Very Low | 2-(3-Nitrophenyl)-5-(trifluoromethyl)pyridine | Strong deactivation by the protonated 5-(trifluoromethyl)pyridin-2-yl group, which acts as a meta-director. rsc.org |

| Bromination (Br₂/FeBr₃) | Very Low | 2-(3-Bromophenyl)-5-(trifluoromethyl)pyridine | Deactivation by the pyridyl substituent makes the phenyl ring a poor nucleophile. wikipedia.org |

| Friedel-Crafts Acylation | Extremely Low / Unreactive | N/A | The strong deactivation of the ring and complexation of the Lewis acid catalyst with the pyridine nitrogen prevent the reaction. wikipedia.org |

Nucleophilic Reactions on the Pyridine Ring

In stark contrast to the deactivated phenyl ring, the pyridine nucleus of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org The electron deficiency of the pyridine ring is significantly enhanced by the powerful inductive effect of the trifluoromethyl group. This makes the carbon atoms of the ring, particularly those at the 2-, 4-, and 6-positions, susceptible to attack by nucleophiles. quora.com

For SNAr to occur, a suitable leaving group, such as a halide, must be present on the ring. In derivatives like 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine (B156976), the halogen at the 2-position is readily displaced by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgsemanticscholar.org The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, stabilizing the transition state and facilitating the reaction. quora.com Heterocycles like pyridine are especially reactive in these substitutions when substituted at the ortho or para positions. wikipedia.org

In the absence of a leaving group, direct nucleophilic substitution of a hydride ion can occur under specific conditions, such as in the Chichibabin reaction, which typically uses sodium amide to introduce an amino group at the 2- or 6-position. wikipedia.org

Functional Group Transformations and Interconversions

Information regarding oxidative decyanation strategies specifically for this compound or its cyano-derivatives is not prominently available in the surveyed literature. Oxidative decyanation, the process of removing a cyano group and replacing it with another functional group under oxidative conditions, is a known transformation but is less common than reductive decyanation. nih.gov For this strategy to be applicable, a cyano group would first need to be introduced onto the molecule. This could potentially be achieved at the ortho-position of the phenyl ring via palladium-catalyzed C-H cyanation. rsc.org The subsequent oxidative removal of the nitrile would then constitute the functional group interconversion. General methods for oxidative decyanation of secondary nitriles to ketones have been developed, often proceeding through cyanohydroperoxide intermediates, but their applicability to this specific heterocyclic system has not been detailed. researchgate.net

Reductive modifications of trifluoromethylpyridine derivatives have been explored, particularly in the context of creating more complex molecular architectures. One notable example is the reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine. researchgate.net This reaction, typically catalyzed by palladium complexes, involves the coupling of two molecules of the halopyridine to form a symmetrical bipyridine. This transformation provides an efficient route to 5,5'-bis(trifluoromethyl)-2,2'-bipyridine, a valuable ligand in coordination chemistry. researchgate.net The reaction proceeds under reductive conditions, often using a metallic reducing agent or a hydrogen source.

| Catalyst/Reagents | Solvent | Temperature | Product | Notes |

|---|---|---|---|---|

| Palladium acetate, TBAI, K₂CO₃, isopropanol | Cyrene™ | 50 °C | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine | Demonstrates the use of a bio-renewable solvent for the coupling reaction. researchgate.net |

Another potential reductive modification is the catalytic hydrogenation of the pyridine ring to yield the corresponding piperidine (B6355638) derivative. This transformation typically requires forcing conditions, such as high pressures of hydrogen gas and catalysts like rhodium on carbon or platinum oxide, due to the stability of the aromatic pyridine ring.

C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of unreactive C-H bonds. rsc.org In this compound, the pyridine nitrogen atom serves as an effective directing group, enabling highly regioselective functionalization at the ortho-positions of the phenyl ring. rsc.orgresearchgate.net This process typically involves the formation of a five-membered cyclometalated intermediate with palladium. rsc.org

This chelation-assisted strategy allows for a wide range of transformations at the ortho-C-H bonds of the phenyl ring, including arylation, alkenylation, acylation, and cyanation. rsc.orgresearchgate.net The reaction is tolerant of various functional groups and provides an atom-economical route to complex substituted biaryl compounds. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring can influence the electronic properties of the substrate but does not typically alter the high ortho-regioselectivity dictated by the directing group.

| Transformation | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Arylation | Potassium aryltrifluoroborates / Pd(OAc)₂, Cu(OAc)₂ | 2-(2-Arylphenyl)pyridines | researchgate.net |

| Cyanation | K₃[Fe(CN)₆] / Pd(OAc)₂, Cu(OAc)₂, CuBr₂ | 2-(2-Cyanophenyl)pyridines | rsc.org |

| Acetoxylation | PhI(OAc)₂ / Pd(OAc)₂ | 2-(2-Acetoxyphenyl)pyridines | nih.gov |

| Alkenylation | Alkenes / Pd(OAc)₂ | 2-(2-Alkenylphenyl)pyridines | nih.gov |

Regioselective Functionalization of the Pyridine Ring

The functionalization of the this compound scaffold can be directed to either the pyridine or the phenyl ring with high regioselectivity. The nitrogen atom of the pyridine ring can act as a directing group for the ortho-C–H activation of the phenyl ring. rsc.orgrsc.orgwikipedia.org This process, often catalyzed by transition metals like palladium, facilitates the introduction of various functional groups exclusively at the C2' position of the phenyl ring. rsc.orgrsc.org This directed metalation strategy is a powerful tool for creating substituted derivatives with specific steric and electronic properties. wikipedia.orgorganic-chemistry.orgharvard.edu

Conversely, functionalization of the pyridine ring is dictated by the strong electron-withdrawing nature of the 5-(trifluoromethyl) group. This deactivation makes the pyridine ring susceptible to nucleophilic attack, primarily at the C2 and C6 positions. Methodologies for the regioselective trifluoromethylation of pyridines often rely on activating the ring, for instance, through the formation of N-methylpyridinium salts, which can then undergo nucleophilic trifluoromethylation. researchgate.netnih.gov Other strategies achieve C3-selective functionalization by converting the pyridine into a more nucleophilic dihydropyridine (B1217469) intermediate. chemrxiv.orgresearchgate.netnih.govacs.org Radical reactions also show regioselectivity, with the trifluoromethyl radical typically adding to the C2, C3, and C4 positions of an unsubstituted pyridine ring; the substitution pattern of this compound would further influence this selectivity. researchgate.net

Trifluoromethyl Thiolation Reactions

The introduction of the trifluoromethylthio (-SCF3) group onto the this compound framework is a significant transformation, as this moiety can enhance lipophilicity and metabolic stability in medicinal chemistry. researchgate.netcas.cn Palladium-catalyzed C–H activation provides a direct method for the ortho-trifluoromethylthiolation of the phenyl ring in 2-phenylpyridine substrates. researchgate.net This reaction is directed by the pyridine nitrogen, leading to the formation of a C–S bond at the C2' position. rsc.orgresearchgate.net

Alternative strategies focus on the pyridine ring itself. A notable method involves the borane-catalyzed hydroboration of pyridines to generate nucleophilic dihydropyridine intermediates. These intermediates can then react with electrophilic trifluoromethylthiolating reagents to achieve C3-selective C–H trifluoromethylthiolation. nih.govacs.org A variety of electrophilic reagents, such as N-(trifluoromethylthio)saccharin and others derived from hypervalent iodine, have been developed for this purpose. pkusz.edu.cnacs.orgnih.gov Silver trifluoromethanethiolate (AgSCF3) is another key reagent used in these transformations, often participating in radical-mediated pathways. researchgate.netrsc.orgnih.gov

| Reaction Type | Substrate Type | Key Reagents | Position of Functionalization | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Thiolation | 2-Arylpyridines | Pd(OAc)₂, Electrophilic SCF₃ source | Ortho-position of Phenyl Ring | researchgate.net |

| Borane-Catalyzed Thiolation | Pyridines | HBpin, Electrophilic SCF₃ source | C3-position of Pyridine Ring | nih.govacs.org |

| Silver-Mediated Thiolation | Pyridinium Salts | AgSCF₃ | C2-position of Pyridine Ring | researchgate.net |

| Cobalt-Catalyzed C-H Thiolation | 2-Phenylpyridines | Co(III) catalyst, SCF₃ source | Ortho-position of Phenyl Ring | researchgate.net |

Radical Chemistry and Transformations

The electron-deficient nature of the pyridine ring in this compound makes it a suitable substrate for radical reactions, enabling transformations that are complementary to ionic pathways.

Dearomative Difunctionalization Reactions

Dearomatization reactions convert flat, aromatic systems into three-dimensional structures, offering a powerful strategy for synthesizing complex molecules like piperidine derivatives. researchgate.netnih.gov Pyridines bearing electron-withdrawing groups, such as the trifluoromethyl group, are particularly primed for dearomatization. researchgate.netresearchgate.net The process typically involves activating the pyridine nitrogen, followed by the addition of a nucleophile at the C2 or C4 position. This disrupts the aromaticity and generates a dihydropyridine intermediate, which can then be trapped by an electrophile, resulting in a difunctionalized product. researchgate.net While specific examples for this compound are not extensively documented, the inherent electronic properties of the molecule support its potential use in such transformations, including dearomative cycloadditions. nih.gov

Radical Cascade Approaches

Radical cascade reactions allow for the construction of complex molecular architectures in a single step through a sequence of intramolecular radical additions. The electron-deficient pyridine ring can participate in such cascades by acting as a radical acceptor. A cascade can be initiated by the addition of a radical species to the pyridine ring. The resulting radical intermediate can then undergo further transformations, such as intramolecular cyclization onto an appended group. Silver-mediated reactions using AgSCF3, for instance, have been shown to initiate radical cascade trifluoromethylthiolation/cyclization of unactivated alkenes, demonstrating a viable pathway for such complex transformations. rsc.orgacs.org This type of reactivity provides a pathway to construct polycyclic systems incorporating the trifluoromethylpyridine scaffold.

Metal Complexation Chemistry and Ligand Design

The pyridine nitrogen and the potential for C-H activation on the phenyl ring make this compound an important building block in coordination chemistry and ligand design.

Formation of Bidentate and Multidentate Ligands

2-Phenylpyridine and its derivatives are classic precursors for cyclometalated complexes, where they act as bidentate, monoanionic C,N-donor ligands. rsc.orgresearchgate.net The coordination typically involves the nitrogen atom of the pyridine and a carbon atom from the ortho-position of the phenyl ring, forming a stable five-membered chelate ring with a metal center. rsc.org The trifluoromethyl group at the 5-position of the pyridine ring can modulate the electronic properties of the resulting metal complex, influencing its stability, reactivity, and photophysical characteristics.

Furthermore, the this compound core can be incorporated into more complex multidentate ligand frameworks. By introducing additional coordinating groups onto the scaffold, tridentate or higher-denticity ligands can be synthesized. For example, phosphinoyl groups have been attached to trifluoromethyl-decorated pyridine scaffolds to create tridentate ligands that form stable complexes with lanthanide ions. nih.govacs.orgornl.gov These complexes are of interest for their potential applications in materials science and catalysis. The versatility of the this compound unit allows for the rational design of ligands with tailored steric and electronic properties for specific applications in coordination chemistry. nih.gov

The reactivity of this compound is characterized by the electrophilic and nucleophilic nature of its constituent aromatic rings. The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic substitution but activated for nucleophilic attack. The presence of the strongly electron-withdrawing trifluoromethyl group further accentuates this deactivation for electrophilic reactions and activation for nucleophilic substitutions. Conversely, the phenyl group's reactivity is influenced by the electron-withdrawing pull of the trifluoromethylpyridine moiety.

Reactivity of the Pyridine Nucleus

The pyridine nucleus of this compound is generally resistant to electrophilic aromatic substitution due to the cumulative electron-withdrawing effects of the nitrogen atom and the trifluoromethyl group. Reactions such as nitration and halogenation, if they occur, would be expected to proceed under harsh conditions and direct the incoming electrophile to the meta-position relative to the nitrogen atom, which is the C-3 or C-5 position. However, the C-5 position is already substituted.

On the other hand, the pyridine ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). The trifluoromethyl group at the 5-position further enhances the electrophilicity of the ring, making it more reactive towards nucleophiles.

Metalation: Directed ortho metalation is a common strategy for the functionalization of pyridine derivatives. In the case of 2-(trifluoromethyl)pyridine, selective metalation can be achieved at either the C-3 or C-6 position depending on the choice of the reagent. This suggests that this compound could potentially be metalated at the C-6 position, adjacent to the nitrogen, or potentially at the C-3 or C-4 positions, activated by the trifluoromethyl group.

Reactivity of the Phenyl Substituent

The phenyl group at the 2-position of the pyridine ring is also influenced by the electron-withdrawing nature of the heterocyclic ring. This deactivating effect makes the phenyl ring less susceptible to electrophilic aromatic substitution compared to benzene. A kinetic study on the nitration of 2-phenylpyridine has shown that the reaction proceeds on the conjugate acid of the pyridine, and provides partial rate factors for substitution at the ortho-, meta-, and para-positions of the phenyl ring. The presence of the trifluoromethyl group in this compound would be expected to further decrease the reactivity of the phenyl ring towards electrophiles.

Derivatization of the phenyl ring can be achieved through cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are effective for introducing various substituents onto the phenyl ring of 2-phenylpyridine derivatives.

Coordination Modes and Stability of Complexes

This compound can act as a ligand in coordination chemistry, primarily through the nitrogen atom of the pyridine ring. The presence of the phenyl group at the 2-position can influence the steric environment around the metal center, and in some cases, can participate in cyclometalation reactions.

Coordination Modes

The most common coordination mode for 2-phenylpyridine and its derivatives is monodentate, binding to a metal center through the pyridine nitrogen atom. This is observed in various palladium(II) complexes where the ligand is coordinated as a neutral molecule. researchgate.net

Another significant coordination mode is through cyclometalation, where the ligand acts as a bidentate, monoanionic ligand. This involves the coordination of the pyridine nitrogen and the formation of a metal-carbon bond with the ortho-position of the phenyl ring, creating a stable five-membered chelate ring. This mode of coordination is well-established for 2-phenylpyridine with metals like iridium(III) and palladium(II). wikipedia.orgnih.gov

The trifluoromethyl group on the pyridine ring can influence the electronic properties of the ligand, affecting the strength of the metal-ligand bond. Its electron-withdrawing nature can decrease the basicity of the pyridine nitrogen, potentially leading to weaker coordination for simple monodentate binding. However, in cyclometalated complexes, this electronic effect can also influence the properties of the resulting complex.

Stability of Complexes

The stability of metal complexes with pyridine-based ligands is influenced by several factors, including the basicity of the pyridine nitrogen, steric effects, and the nature of the metal ion. For palladium(II) complexes with ethylenediamine (B42938) and various pyridine derivatives, the stability constants of the binary complexes increase with the increasing pKa of the pyridines, indicating that more basic ligands form more stable complexes. nih.gov Given that the trifluoromethyl group is strongly electron-withdrawing, it is expected to lower the pKa of this compound compared to unsubstituted 2-phenylpyridine, which may result in lower stability constants for its simple coordination complexes.

In the context of cyclometalated complexes, the stability is significantly enhanced by the chelate effect. The formation of a five-membered ring through C-H activation of the phenyl group leads to thermodynamically stable complexes.

Below is a table summarizing the expected reactivity of the different positions on the this compound molecule.

| Ring Position | Expected Reactivity | Influencing Factors |

| Pyridine Ring | ||

| N1 | Coordination to metal ions, Protonation | Lone pair of electrons |

| C2 | Substituted with Phenyl group | Steric hindrance |

| C3 | Potential for nucleophilic attack, Resistant to electrophilic attack | Electron-withdrawing nature of N and CF3 |

| C4 | Activated for nucleophilic attack | Electron-withdrawing nature of N and CF3 |

| C5 | Substituted with Trifluoromethyl group | Strong electron-withdrawing group |

| C6 | Potential for metalation and nucleophilic attack | Proximity to N |

| Phenyl Ring | ||

| C2' (ortho) | Potential for cyclometalation, Deactivated for electrophilic attack | Proximity to pyridine N, Electron-withdrawing effect of the pyridine ring |

| C3' (meta) | Deactivated for electrophilic attack | Electron-withdrawing effect of the pyridine ring |

| C4' (para) | Deactivated for electrophilic attack | Electron-withdrawing effect of the pyridine ring |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

Analysis of one-dimensional NMR spectra—¹H, ¹³C, and ¹⁹F—is the first step in elucidating the structure of 2-Phenyl-5-(trifluoromethyl)pyridine. Each spectrum offers unique insights into the molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display signals corresponding to the eight hydrogen atoms on the phenyl and pyridine (B92270) rings. The protons on the pyridine ring are expected to be distinct due to the substitution pattern. The H-6 proton would likely appear as a singlet or a narrow doublet, while the H-3 and H-4 protons would appear as doublets, showing coupling to each other. The five protons of the phenyl group would typically appear as a multiplet in the aromatic region of the spectrum. The electron-withdrawing nature of the trifluoromethyl group would cause downfield shifts for the nearby protons on the pyridine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule. A key feature would be the signal for the trifluoromethyl (CF₃) carbon, which appears as a quartet due to coupling with the three fluorine atoms (¹J-CF). rsc.org The carbon atom attached to the CF₃ group (C-5) would also exhibit a quartet splitting pattern, though with a smaller coupling constant (²J-CF). rsc.org The remaining carbon signals would appear in the aromatic region.

¹⁹F NMR Spectroscopy: Due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. thermofisher.com For this compound, the spectrum is expected to show a single, sharp singlet, as the three fluorine atoms of the CF₃ group are chemically equivalent and are not coupled to any nearby protons. nih.gov Based on similar compounds like 2-(4-(trifluoromethyl)phenyl)pyridine, this signal is predicted to appear around -62.6 ppm. rsc.orgcolorado.edu

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | ||||

| ¹H | Pyridine H-3, H-4, H-6 | ~7.8 - 9.0 | d, d, s | ³J-HH ≈ 8 Hz |

| ¹H | Phenyl H-2' to H-6' | ~7.4 - 8.1 | m | N/A |

| ¹³C NMR | ||||

| ¹³C | Aromatic C | ~120 - 160 | s | N/A |

| ¹³C | C-5 | ~125 - 135 | q | ²J-CF ≈ 4 Hz |

| ¹³C | CF₃ | ~124 | q | ¹J-CF ≈ 273 Hz |

| ¹⁹F NMR | ||||

| ¹⁹F | CF₃ | ~ -62 to -63 | s | N/A |

To unambiguously assign the signals from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the atomic connectivity within the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of the protons within the pyridine ring (H-3 with H-4) and within the phenyl ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. mdpi.com This allows for the definitive assignment of each carbon atom that bears a hydrogen.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as confirming the connection between the phenyl and pyridine rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the molecular formula is C₁₂H₈F₃N. chemsrc.com HRMS would be expected to detect the molecular ion [M+H]⁺ with a calculated exact mass of 224.0681, confirming the compound's elemental composition with high confidence. chemsrc.comorgsyn.org

Molecular Formula and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₃N |

| Molecular Weight | 223.19 g/mol |

| Calculated Exact Mass [M] | 223.06100 u |

Analysis of the fragmentation pattern in the mass spectrum provides valuable information about the compound's structure. Under electron ionization (EI), the molecule first forms a molecular ion [M]⁺•. The subsequent fragmentation of this ion can reveal structurally significant components.

For this compound, the molecular ion (m/z = 223) is expected to be prominent due to the stability of the aromatic system. nist.gov Key fragmentation pathways would likely involve the trifluoromethyl group. Plausible fragmentation includes:

Loss of a fluorine atom: A fragment corresponding to [M-F]⁺ (m/z = 204).

Loss of the trifluoromethyl radical: A significant fragment corresponding to [M-CF₃]⁺ (m/z = 154), which would represent the stable 2-phenylpyridine (B120327) cation. This is supported by the mass spectrum of 2-phenylpyridine itself, which shows a very stable molecular ion at m/z 155 and a prominent M-1 peak at 154. nist.gov

Phenyl Cation Fragmentation: Further fragmentation could involve the phenyl ring, consistent with known pathways for the phenyl cation. researchgate.netrsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show several characteristic absorption bands. Drawing comparisons with similar structures, such as 2-phenyl-4,6-bis(trifluoromethyl)pyridine, allows for the prediction of these key vibrational frequencies. orgsyn.org

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1620 - 1580 | Aromatic C=C and C=N Stretch (Pyridine Ring) | Medium-Strong |

| 1500 - 1400 | Aromatic C=C Stretch (Phenyl Ring) | Medium-Strong |

| 1300 - 1100 | C-F Stretch | Very Strong |

| 900 - 650 | Aromatic C-H Bend (Out-of-plane) | Strong |

The most prominent features would be the very strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group. orgsyn.org Additionally, characteristic peaks for aromatic C-H stretching and C=C/C=N ring stretching would confirm the presence of the phenyl and pyridine moieties. orgsyn.org

X-ray Crystallography

Solid-State Structural Determination and Conformation Analysis

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure, a definitive analysis of the specific intermolecular interactions governing the crystal packing of this compound is not possible. However, based on its molecular structure, potential intermolecular forces can be hypothesized. These could include π-π stacking interactions between the phenyl and pyridine rings of adjacent molecules and dipole-dipole interactions arising from the polar C-F and C-N bonds. The presence and geometry of such interactions, along with any potential weak hydrogen bonds, would require experimental confirmation through X-ray crystallography.

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Profiles

Specific experimental UV-Visible absorption spectra for this compound, detailing its absorption maxima (λmax) and corresponding molar absorptivity coefficients, are not available in the surveyed literature. A typical UV-Vis spectrum for this class of compound would be expected to show characteristic absorption bands corresponding to π → π* electronic transitions within the aromatic phenyl and pyridine ring systems. The exact positions and intensities of these bands would be influenced by the electronic effects of the trifluoromethyl group and the conjugation between the two rings.

Fluorescence Properties and Photophysical Analysis (e.g., Emission Maxima, Stokes Shifts, Quantum Yields)

There is a lack of specific experimental data on the fluorescence properties of this compound. A complete photophysical analysis would require measurement of its fluorescence emission spectrum to determine the emission maximum (λem), calculation of the Stokes shift (the difference in wavelength between the absorption and emission maxima), and determination of the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process.

Interactive Data Table: Photophysical Properties (Hypothetical)

Since experimental data is unavailable, the following table is a placeholder to illustrate how such data would be presented.

| Property | Value |

| Absorption Maximum (λabs) | Data Not Available |

| Molar Absorptivity (ε) | Data Not Available |

| Emission Maximum (λem) | Data Not Available |

| Stokes Shift (Δλ) | Data Not Available |

| Fluorescence Quantum Yield (Φf) | Data Not Available |

Luminescence Quenching Studies (e.g., Stern–Volmer Analysis)

No specific studies on the luminescence quenching of this compound have been reported in the available literature. Such studies would involve monitoring the decrease in fluorescence intensity in the presence of a quenching agent. The data would typically be analyzed using the Stern-Volmer equation to determine the quenching rate constants and to elucidate the mechanism of quenching (i.e., static or dynamic).

Similarly, a thorough investigation into the electrochemical properties of this compound, specifically through cyclic voltammetry, did not yield any published experimental results. The existing literature provides insights into the electrochemical behavior of related trifluoromethyl-substituted pyridines and phenylpyridines, which suggests that the electron-withdrawing nature of the trifluoromethyl group and the presence of the phenyl ring would influence its redox characteristics. However, without direct experimental data, a detailed analysis of its electrochemical properties cannot be provided.

The absence of specific ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data prevents a detailed discussion and the creation of data tables for the spectroscopic characterization of this particular compound. Furthermore, without crystallographic data, a description of its crystal structure and molecular geometry cannot be accurately presented.

Therefore, while the outline provided a clear structure for a detailed scientific article, the lack of specific experimental data for this compound across the requested analytical techniques makes it impossible to generate the comprehensive and scientifically accurate content as instructed.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT has become a standard method for quantum chemical calculations on medium-sized organic molecules due to its favorable balance of computational cost and accuracy. It is used to predict a variety of molecular properties for compounds like 2-Phenyl-5-(trifluoromethyl)pyridine.

Molecular Geometry Optimization and Conformational Landscapes

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. researchgate.netnih.gov

Electronic Structure and Frontier Molecular Orbitals Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. bhu.ac.in Frontier Molecular Orbital (FMO) theory is a key concept used to analyze this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. youtube.com

For this compound, DFT calculations would typically show the HOMO localized primarily on the more electron-rich phenyl ring, while the LUMO would be distributed over the electron-deficient trifluoromethyl-substituted pyridine (B92270) ring. This distribution suggests that charge transfer can occur from the phenyl group to the pyridine ring upon electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative, as specific published data for this compound is not available.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily located on the trifluoromethyl-pyridine ring |

| HOMO | -6.8 | Primarily located on the phenyl ring |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |

Prediction and Interpretation of Vibrational Spectra (IR, Raman)

DFT calculations are highly effective for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. cardiff.ac.uk By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. kahedu.edu.in

These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. kahedu.edu.in Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. kahedu.edu.in The calculations also provide the IR intensities and Raman activities for each vibrational mode, allowing for the generation of a complete theoretical spectrum.

For this compound, the predicted spectra would show characteristic vibrational modes, including:

C-H stretching vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the pyridine and phenyl rings.

In-plane and out-of-plane C-H bending modes.

Strong vibrations associated with the C-F bonds of the trifluoromethyl group.

The potential energy distribution (PED) analysis can be used to assign the calculated frequencies to specific types of molecular vibrations (e.g., stretching, bending, or torsion), aiding in the detailed interpretation of the experimental spectra. nih.gov

NMR Chemical Shift Predictions

Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) of a molecule. nih.govnrel.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for this purpose. nih.govrsc.org

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, these calculations would predict the chemical shifts for each unique hydrogen, carbon, and fluorine atom. This is particularly useful for:

Confirming structural assignments by comparing the predicted spectrum with the experimental one.

Assigning specific peaks in a complex experimental spectrum to the correct atoms in the molecule.

Investigating the effects of conformation and substituents on the chemical shifts. worktribe.com

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This table is illustrative, as specific published data for this compound is not available.)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 (Py) | 158.2 | 157.5 |

| C5 (Py) | 125.1 | 124.6 |

| CF₃ | 123.5 | 124.0 |

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing insights into pathways that are often difficult to probe experimentally. chem8.org

Transition State Characterization and Reaction Barrier Calculations

To understand the kinetics of a potential reaction involving this compound, computational methods can be used to locate the transition state (TS) structure connecting the reactants and products. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Regioselectivity and Stereoselectivity Predictions

Computational models are instrumental in predicting the outcomes of chemical reactions, particularly concerning regioselectivity and stereoselectivity. For this compound, theoretical calculations can determine the most likely sites for electrophilic, nucleophilic, and radical attack, as well as predict the stereochemical course of reactions.

Regioselectivity:

The regioselectivity of reactions involving this compound is governed by the electronic properties of the pyridine ring, which are significantly influenced by the phenyl and trifluoromethyl substituents. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic attack. Conversely, the phenyl group can act as either an electron-donating or -withdrawing group depending on the reaction type.

Computational approaches, such as Density Functional Theory (DFT), can be used to model the transition states of potential reaction pathways to predict the most likely regioisomers. For instance, in electrophilic aromatic substitution, calculations would likely show a preference for attack on the phenyl ring, which is less deactivated than the trifluoromethyl-substituted pyridine ring. Within the pyridine ring itself, the positions are not equally reactive. DFT calculations can quantify the activation energies for substitution at each position, providing a clear picture of the expected regiochemical outcome. While specific studies on this compound are not abundant, research on the innate C-H trifluoromethylation of heterocycles demonstrates that regioselectivity can be influenced by the electronic nature of the heterocycle and, in some cases, can be fine-tuned by the choice of solvent nih.gov.

Modern approaches to predicting regioselectivity also employ machine learning models trained on large datasets of chemical reactions. These models can learn the complex interplay of steric and electronic factors that determine reaction outcomes and can provide rapid predictions for new molecules like this compound rsc.orgmit.edu. Quantum mechanics-based computational workflows have also been developed to predict the regioselectivity of C-H activation in the presence of directing groups, which could be adapted to understand the reactivity of this molecule in transition-metal-catalyzed reactions beilstein-journals.orgnih.govchemrxiv.org.

Stereoselectivity:

While this compound itself is achiral, reactions involving this molecule can generate chiral centers. Computational modeling is a key tool for predicting the stereochemical outcome of such reactions. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. For example, in a catalytic asymmetric reaction, computational models can help to understand the origin of enantioselectivity by detailing the interactions between the substrate, catalyst, and reagents in the transition state. Although direct computational studies on the stereoselectivity of reactions with this compound are limited, the principles have been applied to similar systems, for instance, in the computational and experimental study of regiodivergent nucleophilic fluorination under hydrogen bonding catalysis nih.gov.

Thermodynamic and Kinetic Studies

Computational chemistry provides a powerful avenue for investigating the thermodynamic and kinetic aspects of chemical reactions involving this compound. These studies can reveal the feasibility of a reaction, the stability of intermediates and products, and the rates at which reactions are likely to occur.

Thermodynamic Studies:

Kinetic Studies:

The following table provides a hypothetical comparison of calculated thermodynamic data for a reaction involving a generic substituted pyridine, illustrating the type of information that can be obtained from computational studies.

| Parameter | Reactant (kJ/mol) | Transition State (kJ/mol) | Product (kJ/mol) |

| Enthalpy (H) | 0 | 85 | -20 |

| Gibbs Free Energy (G) | 0 | 95 | -15 |

| Note: These are example values and do not represent actual calculated data for this compound. |

Ligand Design in Transition Metal Catalysis

The nitrogen atom of the pyridine ring and the potential for C-H activation on the phenyl ring make this compound and its derivatives excellent ligands for a variety of transition metals. The trifluoromethyl group plays a crucial role in tuning the electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and stability.

Development of Iridium(III) Photocatalysts

Iridium(III) complexes featuring phenylpyridine-type ligands have garnered significant attention as potent photocatalysts for a wide range of chemical transformations. The incorporation of a trifluoromethyl group on the phenylpyridine backbone, as in this compound, can significantly enhance the photophysical and electrochemical properties of the resulting iridium(III) complexes. These modifications can lead to stronger oxidizing or reducing excited states, making them highly effective in redox chemistry.

For instance, iridium(III) complexes with trifluoromethyl-substituted ligands are recognized as strong photocatalysts suitable for redox chemistry and have applications in organic light-emitting diodes (OLEDs) . The electron-withdrawing nature of the trifluoromethyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex, which are critical parameters for their performance in photoredox catalysis . Research has shown that new iridium(III) complexes incorporating bis(trifluoromethyl)phenyl)pyridine ligands can photoreact with biomolecules, such as oxidizing guanine residues under visible light irradiation nih.gov. This highlights the potential for designing photocatalysts with specific biological applications nih.gov.

Table 1: Photophysical Properties of a Representative Iridium(III) Photocatalyst

| Property | Value |

| Photocatalyst Activation Wavelength | 425 nm |

| Fluorescence Emission Wavelength (in chloroform) | 512 nm |

| HOMO Energy Level | 5.6 eV |

| LUMO Energy Level | 3.0 eV |

Application in Palladium-Catalyzed Cross-Coupling Reactions

The 2-phenylpyridine (B120327) scaffold is a well-established directing group in palladium-catalyzed C-H activation and cross-coupling reactions. The trifluoromethyl group in this compound can influence the reactivity and selectivity of these transformations. While direct studies on this specific ligand are emerging, the extensive research on 2-phenylpyridine provides a strong basis for its potential applications.

Palladium-catalyzed C-H activation of 2-phenylpyridines allows for the direct functionalization of the phenyl ring at the ortho position rsc.org. This methodology has been successfully applied to various transformations, including arylation, thiolation, and hydroxylation rsc.org. The presence of an electron-withdrawing group like the trifluoromethyl substituent is generally well-tolerated in these reactions and can even enhance the efficiency of certain transformations rsc.org. For example, in palladium-catalyzed trifluoromethylthiolation, both electron-donating and electron-withdrawing groups on the aryl moiety react effectively rsc.org.

The development of efficient palladium catalysts for Suzuki-Miyaura cross-coupling reactions often involves careful ligand design to achieve high yields and selectivity acs.org. The electronic properties of ligands derived from this compound could be beneficial in tuning the catalytic activity of palladium complexes for such reactions.

Role in Other Catalytic Transformations (e.g., Copper(I) Catalysis)

Beyond iridium and palladium, ligands derived from this compound have shown promise in other transition metal-catalyzed reactions, notably with copper(I). Copper(I) complexes are attractive alternatives to noble metal catalysts and have been extensively studied for their catalytic and photophysical properties researchgate.net.

A study on copper(I) complexes with a ligand derived from 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2yl-methylene-amine demonstrated their catalytic activity in the amination of iodobenzene researchgate.net. The research highlighted that the nature of ancillary ligands, such as phosphines, significantly impacts the catalytic performance of the copper(I) complexes researchgate.net. These complexes were also found to exhibit blue-green emission, suggesting potential applications in luminescent materials researchgate.net.

Furthermore, copper-catalyzed trifluoromethylation of boronic acids has been developed as a mild and versatile method for generating carbon–CF3 bonds nih.gov. While this method doesn't directly use this compound as a ligand, it underscores the importance of copper catalysis in reactions involving trifluoromethyl groups. The pyridyl moiety in related compounds has been shown to be essential for stabilizing copper(I) species and facilitating oxidative addition in catalytic cycles, such as in copper-catalyzed fluorination reactions rsc.org.

Incorporation into Functional Materials

The rigid structure and intriguing photophysical properties of the this compound core make it a desirable component in the design of functional organic materials.

Design of Luminescent Materials

The 2-phenylpyridine unit is a common chromophore in luminescent materials, and the introduction of a trifluoromethyl group can further enhance its properties. The electron-withdrawing nature of the CF3 group can lead to a blue shift in the emission spectrum and improve the quantum efficiency of the material.

While direct studies on the luminescence of this compound are not extensively documented, research on analogous structures provides valuable insights. For instance, 2-phenylbenzoxazole derivatives are known to be stable and exhibit excellent fluorescence efficiency in both solution and the solid state nih.gov. The structural similarity suggests that this compound could also serve as a core for robust emitters. Additionally, oligopyridine derivatives have been investigated as luminescent materials for use in organic light-emitting diodes (OLEDs) researchgate.net. The incorporation of phenyl substituents on the pyridine backbone is a common strategy to tune the emission properties of these materials rsc.org.

Construction of Supramolecular Assemblies

The ability of the pyridine nitrogen to participate in hydrogen bonding and coordination with metal ions, combined with the potential for π-stacking interactions from the aromatic rings, makes this compound a promising candidate for the construction of supramolecular assemblies. These ordered structures can exhibit unique properties and functions.

Research on a similar phenyl-pyridyl-triazolopyridine has demonstrated its ability to form inclusion complexes with cyclodextrins in aqueous solutions nih.gov. These supramolecular assemblies were shown to act as chemosensors for divalent cations, exhibiting high sensitivity and selectivity for Fe(2+) through fluorescence quenching nih.gov. This suggests that derivatives of this compound could be similarly employed in the design of novel sensors and responsive materials. The formation of such assemblies relies on a combination of non-covalent interactions, which can be influenced by the electronic nature of the substituents on the phenyl-pyridine core acs.org.

Q & A

Q. What are the recommended synthetic routes for 2-Phenyl-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine intermediates and phenylboronic acids. For example, 5-(trifluoromethyl)pyridin-2-yl halides can react with phenyl groups under palladium catalysis . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), base selection (K₂CO₃ or CsF), and solvent choice (toluene/DMF mixtures). Temperature control (80–110°C) and inert atmospheres improve yields. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and CF₃ groups (¹⁹F NMR at δ -60 to -65 ppm) .

- X-ray Crystallography : Resolve π-stacking interactions between phenyl and pyridine rings, with C–F···H bonding often observed .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₈F₃N) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent degradation. Toxicity data are limited, but similar trifluoromethylpyridines show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Monitor for respiratory irritation and skin sensitization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electron density distribution, HOMO-LUMO gaps (~4.5 eV for this compound), and electrostatic potential maps. These predict nucleophilic/electrophilic sites (e.g., CF₃ groups act as electron-withdrawing moieties) and guide functionalization strategies. Solvent effects (PCM models) refine dipole moments and polarizability .

Q. What strategies resolve discrepancies in biological activity between this compound and its analogs?

- Methodological Answer : Compare substituent effects systematically:

- Replace the phenyl group with heteroaromatic rings (e.g., thiophene) to assess π-π stacking differences.

- Swap CF₃ with Cl or CH₃ to evaluate electron-withdrawing vs. donating impacts.

- Use molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., kinase inhibitors). Activity cliffs often arise from steric hindrance or altered hydrogen bonding .

Q. How can researchers design kinetic studies to probe the stability of this compound under acidic/basic conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Acidic Conditions : Dissolve in HCl (0.1–1 M) at 25–50°C, monitor via HPLC for pyridine ring hydrolysis (retention time shifts).

- Basic Conditions : Use NaOH (0.1–0.5 M) to track CF₃ group stability (¹⁹F NMR detects F⁻ release).

- Kinetic Modeling : Fit data to first-order decay models; calculate half-lives (t₁/₂) and activation energies (Arrhenius plots) .

Q. What advanced spectroscopic techniques characterize intermolecular interactions in solid-state this compound?

- Methodological Answer :

- Solid-State NMR : ¹⁹F MAS NMR distinguishes CF₃ rotational barriers and crystallographic inequivalence.

- FT-IR/Raman Spectroscopy : Identify C–F stretching modes (1100–1200 cm⁻¹) and phenyl ring vibrations.

- Terahertz Spectroscopy : Resolve low-frequency phonon modes linked to packing efficiency .

Data Analysis & Contradictions

Q. How should researchers address inconsistent catalytic efficiency in trifluoromethylpyridine syntheses?

- Methodological Answer :

- Control Experiments : Test catalyst purity (ICP-MS for Pd leaching) and ligand effects (bidentate vs. monodentate).

- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., arylpalladium complexes).

- Statistical Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature vs. solvent polarity) .

Q. Why do some studies report conflicting biological activities for trifluoromethylpyridines?

- Methodological Answer : Variations in assay conditions (e.g., cell lines, serum concentrations) and impurity profiles (e.g., regioisomers) are common culprits. Validate results via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.